molecular formula C19H17NO2 B13057676 1,4-Dimethoxy-10,11-dihydro-5-azatetraphene

1,4-Dimethoxy-10,11-dihydro-5-azatetraphene

Katalognummer: B13057676
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: GCRULCBJBZEPNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethoxy-10,11-dihydro-5-azatetraphene is a captivating chemical compound with a molecular formula of C19H17NO2 and a molecular weight of 291.3 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable substance for research and development in various fields.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethoxy-10,11-dihydro-5-azatetraphene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Wirkmechanismus

The mechanism of action of 1,4-Dimethoxy-10,11-dihydro-5-azatetraphene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests that it may interact with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dimethoxy-10,11-dihydro-5-azatetraphene is similar to other compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure and properties.

Eigenschaften

Molekularformel

C19H17NO2

Molekulargewicht

291.3 g/mol

IUPAC-Name

1,4-dimethoxy-10,11-dihydrobenzo[j]phenanthridine

InChI

InChI=1S/C19H17NO2/c1-21-16-7-8-17(22-2)19-18(16)15-10-13-6-4-3-5-12(13)9-14(15)11-20-19/h3,5,7-11H,4,6H2,1-2H3

InChI-Schlüssel

GCRULCBJBZEPNS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C3=CC4=C(C=CCC4)C=C3C=NC2=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.